molecular formula C23H23N3O2S B2770937 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-82-1

2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2770937
CAS No.: 2034555-82-1
M. Wt: 405.52
InChI Key: LZLAVNQCGZRKAQ-UHFFFAOYSA-N
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Description

The compound 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidin-4-one derivative characterized by three key substituents:

  • Isopropylthio group at position 2,
  • 2-Methoxybenzyl group at position 3,
  • Phenyl group at position 5.

This scaffold is structurally analogous to biologically active compounds targeting enzymes such as myeloperoxidase (MPO) or phosphodiesterases (PDEs) .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-15(2)29-23-25-20-18(16-9-5-4-6-10-16)13-24-21(20)22(27)26(23)14-17-11-7-8-12-19(17)28-3/h4-13,15,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLAVNQCGZRKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves several steps. Starting materials include substituted pyrrolopyrimidinone and appropriate alkylating agents, under conditions optimized to facilitate nucleophilic substitution reactions. Typical conditions involve temperatures around 80-100°C and solvents such as dimethylformamide or acetonitrile. Catalysts like potassium carbonate or sodium hydride may also be used to improve yields.

Industrial Production Methods

Scaling up the production to an industrial level requires optimizing reaction conditions to ensure consistency and cost-efficiency. This may involve continuous flow reactors to maintain precise control over reaction parameters, improving both yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes several types of chemical reactions:

  • Oxidation: Using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Employing reducing agents such as lithium aluminum hydride, producing thiols or hydrocarbon derivatives.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Key reagents include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary widely, often requiring precise temperature control, inert atmospheres, and specific solvents.

Major Products

Scientific Research Applications

2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one finds applications in various scientific fields:

Chemistry

  • Catalysis: Its structural complexity makes it a potential candidate for use as a catalyst in organic synthesis.

  • Material Science: It can be incorporated into polymer matrices, enhancing the mechanical and chemical properties of the resulting materials.

Biology

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, offering insights into enzymatic pathways and potential therapeutic targets.

  • Molecular Probes: Due to its distinctive chemical properties, it can be used as a molecular probe to study biological systems.

Medicine

  • Pharmaceuticals: The compound's potential bioactivity suggests it could be developed into drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

  • Agriculture: It may have applications as a pesticide or herbicide, contributing to crop protection and yield improvement.

Mechanism of Action

The mechanism by which 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isopropylthio and methoxybenzyl groups can enhance binding affinity to specific sites, influencing molecular pathways. This interaction may lead to inhibition or activation of pathways, modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives ()

Compounds such as 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) and 2-(4-methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (13) share a thieno-pyrimidinone core but differ in:

Ring System: Thieno (thiophene-fused) vs. pyrrolo (pyrrole-fused) systems. The pyrrolo ring in the target compound may enhance planarity and π-π stacking interactions compared to the thieno analogs.

Substituents: The target compound’s isopropylthio group at position 2 contrasts with methoxy or hydroxyl groups in compounds.

Physical Properties :

Compound Melting Point (°C) Yield (%)
Target Compound Not reported Not reported
12a (thieno derivative) 241–243 61
13 (methoxybenzyl-substituted) 258–261 49

Key Insight: The thieno derivatives demonstrate higher melting points, likely due to stronger intermolecular interactions (e.g., hydrogen bonding from hydroxyl groups in 3b). The target compound’s isopropylthio group may reduce crystallinity compared to polar substituents.

Pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives ()

6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (56)
  • Substituents : Thioxo (C=S) at position 2 vs. isopropylthio (C-S-iPr) in the target compound.
  • Synthesis: Compound 56 is synthesized via cyclization of ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate with ethyl isothiocyanate, followed by alkylation to introduce methylthio groups .
  • Reactivity : The thioxo group in 56 is amenable to alkylation (e.g., with methyl iodide), highlighting the versatility of sulfur-containing positions for functionalization .
AZD4831 (Myeloperoxidase Inhibitor)
  • Structure: (R)-1-(2-(1-aminoethyl)-4-chlorobenzyl)-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
  • Key Differences :
    • Position 2 : Thioxo (C=S) vs. isopropylthio (C-S-iPr). Thioxo groups can participate in covalent interactions with enzyme active sites, as seen in AZD4831’s mechanism of action .
    • Position 3 : 4-Chlorobenzyl vs. 2-methoxybenzyl. The chloro group enhances electron-withdrawing effects, while methoxy provides electron-donating properties.
    • Pharmacokinetics : AZD4831 exhibits rapid absorption and a long plasma half-life, attributed to its balanced lipophilicity and metabolic stability .

Key Insight : The target compound’s isopropylthio group may offer metabolic stability advantages over thioxo groups, which are prone to oxidation or nucleophilic substitution.

Biological Activity

The compound 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OSC_{19}H_{22}N_2OS, with a molecular weight of approximately 342.45 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core substituted with an isopropylthio group and a methoxybenzyl moiety, which contribute to its unique biological properties.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of pyrrolo[3,2-d]pyrimidine derivatives, including the compound . The following table summarizes key findings from various research studies:

StudyCell LineIC50 (µM)Mechanism of Action
KB human tumor cells0.12Inhibition of folate receptor α-mediated uptake
MCF-7 (breast cancer)0.045Induction of apoptosis via S-phase accumulation
MDA-MB-231 (breast cancer)0.24Dual inhibition of GARFTase and AICARFTase

The compound has shown significant cytotoxicity against various cancer cell lines, particularly those associated with breast cancer. For instance, in studies involving MCF-7 and MDA-MB-231 cells, it was found to induce apoptosis and inhibit cell proliferation effectively.

The mechanisms underlying the anti-cancer effects of this compound involve multiple pathways:

  • Folate Receptor Inhibition : The compound's structure allows it to interact with folate receptors on cancer cells, facilitating selective uptake and subsequent cytotoxicity.
  • Cell Cycle Arrest : It has been observed to induce S-phase arrest in cancer cells, leading to increased apoptosis rates.
  • Enzyme Inhibition : The dual inhibition of GARFTase and AICARFTase disrupts nucleotide synthesis pathways critical for cancer cell proliferation.

Case Studies

Several case studies have documented the effects of related compounds within this class:

  • Case Study 1 : A study on a similar pyrrolo[3,2-d]pyrimidine derivative demonstrated an IC50 value of 0.16 µM against MCF-7 cells, showcasing its potent anti-proliferative effects.
  • Case Study 2 : Research involving structural modifications led to compounds that exhibited enhanced selectivity towards cancer cells while minimizing cytotoxicity towards normal cells.

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